molecular formula C10H15N3O2 B1476418 (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1694782-42-7

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B1476418
CAS RN: 1694782-42-7
M. Wt: 209.24 g/mol
InChI Key: BSLAZKSGNJKEPI-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrrolidines are organic compounds with a five-membered ring containing four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including reactions with primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and density can be measured .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole compounds are used in the development of new pesticides .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some pyrazole compounds, for example, are used as pesticides and may be harmful if ingested .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound has potential uses in medicine or agriculture, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its toxicity .

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-5-9(11-12(7)2)10(15)13-4-3-8(14)6-13/h5,8,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAZKSGNJKEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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